molecular formula C25H31ClN2O5 B13639188 L-Norleucine, 6-chloro-N-[(1,1-dimethylethoxy)carbonyl]-5-[(phenylmethoxy)imino]-, phenylmethyl ester

L-Norleucine, 6-chloro-N-[(1,1-dimethylethoxy)carbonyl]-5-[(phenylmethoxy)imino]-, phenylmethyl ester

Cat. No.: B13639188
M. Wt: 475.0 g/mol
InChI Key: PNNFUEJDTYIUJA-KDXVKTFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Norleucine, 6-chloro-N-[(1,1-dimethylethoxy)carbonyl]-5-[(phenylmethoxy)imino]-, phenylmethyl ester is a synthetic amino acid derivative with a complex structure designed for specialized applications in organic synthesis, particularly in peptide chemistry. Its key structural features include:

  • L-Norleucine backbone: A non-proteinogenic amino acid with a linear side chain (CH₂CH₂CH₂CH₂-) at the β-carbon.
  • 6-chloro substituent: A chlorine atom at position 6, enhancing electrophilic reactivity .
  • N-BOC protection: The (1,1-dimethylethoxy)carbonyl (BOC) group protects the α-amine, a standard strategy to prevent unwanted side reactions during synthesis .
  • 5-(phenylmethoxy)imino group: A phenylmethyl-protected imino moiety at position 5, likely stabilizing intermediates or directing regioselectivity .
  • Phenylmethyl ester: The carboxylic acid is esterified with a benzyl (Bzl) group, improving solubility and enabling selective deprotection .

This compound’s multifunctional design makes it valuable in synthesizing modified peptides or enzyme inhibitors, where controlled reactivity and stability are critical.

Properties

Molecular Formula

C25H31ClN2O5

Molecular Weight

475.0 g/mol

IUPAC Name

benzyl (2S,5Z)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate

InChI

InChI=1S/C25H31ClN2O5/c1-25(2,3)33-24(30)27-22(23(29)31-17-19-10-6-4-7-11-19)15-14-21(16-26)28-32-18-20-12-8-5-9-13-20/h4-13,22H,14-18H2,1-3H3,(H,27,30)/b28-21-/t22-/m0/s1

InChI Key

PNNFUEJDTYIUJA-KDXVKTFFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC/C(=N/OCC1=CC=CC=C1)/CCl)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=NOCC1=CC=CC=C1)CCl)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Starting Materials

  • L-Norleucine or a suitable protected derivative
  • Chlorinating agents for selective introduction of chlorine at the 6-position
  • Reagents for Boc-protection of the amino group (e.g., di-tert-butyl dicarbonate)
  • Benzyloxyamine derivatives or equivalents for oxime formation
  • Benzyl alcohol or benzyl halides for esterification

General Synthetic Route

  • Protection of the Amino Group:
    The amino group of L-norleucine is protected using tert-butoxycarbonyl (Boc) chemistry. This is achieved by reacting the free amine with di-tert-butyl dicarbonate under basic conditions to form the Boc-protected amino acid intermediate.

  • Chlorination at the 6-Position:
    Selective chlorination is performed at the 6-position of the norleucine side chain. This step requires careful control to avoid over-chlorination or side reactions. Typical reagents include thionyl chloride or other chlorinating agents under controlled temperature.

  • Formation of the Phenylmethoxy (Benzyloxy) Imino Group:
    The oxime functionality is introduced by reacting the ketone or aldehyde precursor with benzyloxyamine hydrochloride under mild acidic or neutral conditions. This step converts the carbonyl group to the corresponding oxime ether, stabilizing the molecule and introducing the phenylmethoxy group.

  • Esterification of the Carboxyl Group:
    The carboxyl group is esterified with benzyl alcohol or benzyl halides using standard esterification methods such as Fischer esterification or via activation with coupling agents (e.g., DCC, EDC) to yield the phenylmethyl ester.

  • Purification:
    The final compound is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC to ensure high purity.

Alternative Synthetic Strategies and Optimization

  • Use of Steglich esterification or acid-catalyzed transesterification for ester formation to improve yields and selectivity.
  • Employing mild chlorination conditions to preserve sensitive functional groups.
  • Protecting groups other than Boc may be used depending on the synthetic route and stability requirements.
  • The sequence of functional group transformations may be adjusted to optimize overall yield and purity.

Research Outcomes and Analytical Data

While direct experimental data for this compound's preparation are limited in public databases, related patent literature and research on protected amino acid derivatives provide insights into the synthesis and characterization:

Step Conditions/Notes Outcome/Remarks
Boc Protection Di-tert-butyl dicarbonate, base (e.g., triethylamine), room temp High yield, stable Boc-protected intermediate
Chlorination Thionyl chloride or N-chlorosuccinimide, low temp Selective chlorination at side chain
Oxime Formation Benzyloxyamine hydrochloride, mild acidic conditions Formation of phenylmethoxy imino group
Esterification Benzyl alcohol, acid catalyst or coupling agents Phenylmethyl ester formation
Purification Silica gel chromatography or preparative HPLC >95% purity achievable

Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to confirm the structure and purity of intermediates and the final product.

Summary Table of Preparation Steps

Step Number Reaction Type Reagents/Conditions Purpose/Outcome
1 Amino Protection Di-tert-butyl dicarbonate, base Boc-protection of amino group
2 Side Chain Chlorination Thionyl chloride, controlled temp Chlorination at 6-position
3 Oxime Ether Formation Benzyloxyamine hydrochloride, mild acid Introduction of phenylmethoxy imino
4 Esterification Benzyl alcohol, acid catalyst or coupling reagents Formation of phenylmethyl ester
5 Purification Chromatography Isolation of pure final compound

Additional Notes

  • The compound’s synthesis requires careful handling of reactive intermediates, especially during chlorination and oxime formation, to prevent side reactions.
  • Protective groups such as Boc and benzyl esters are chosen for their stability under reaction conditions and ease of removal if needed.
  • The compound’s physicochemical properties (e.g., molecular weight, polarity) are influenced by the protective groups, impacting solubility and reactivity.
  • The compound is of interest for its potential biological activities, necessitating high purity and well-characterized synthetic routes.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at its ester and carbamate groups under specific conditions:

  • Boc (tert-butoxycarbonyl) Deprotection : Acidic hydrolysis (e.g., HCl in dioxane) cleaves the Boc group, yielding a free amine intermediate.

  • Benzyl Ester Hydrolysis : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl ester, generating a carboxylic acid .

Table 1: Hydrolysis Conditions and Outcomes

Functional GroupReagents/ConditionsProduct
Boc (carbamate)HCl/dioxane, 0–25°CAmine
Benzyl esterH₂/Pd-C, RTCarboxylic acid

Nucleophilic Substitution

The chloro group at position 6 participates in nucleophilic substitution reactions, enabling structural modifications:

  • Displacement by Amines : Reacts with primary amines (e.g., ammonia or alkylamines) to form substituted amino derivatives.

  • Suzuki Coupling : Under palladium catalysis, the chloro group couples with boronic acids to introduce aryl/alkyl groups.

Key Parameters :

  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Temperature: 50–80°C for optimal reactivity.

Oxidation and Reduction

  • Oxidation of Imino Group : The imino moiety (C=N) is oxidized to a carbonyl group using agents like KMnO₄ or RuO₄, forming a ketone intermediate.

  • Reduction of Nitroso : Catalytic hydrogenation reduces the imino group to an amine, altering the compound’s electronic profile.

Stability Under Reactive Conditions

  • pH Sensitivity : The compound degrades in strongly acidic (pH < 2) or basic (pH > 10) environments, necessitating neutral conditions during handling.

  • Thermal Stability : Decomposes above 150°C, limiting high-temperature applications.

Comparative Reactivity with Analogues

The chloro and imino groups distinguish its reactivity from similar compounds:

CompoundKey Functional GroupsReactivity Notes
6-Iodo analogueIodo instead of chloroSlower nucleophilic substitution due to weaker C-I bond
Benzyloxy variantNo imino groupLacks oxidation pathways involving C=N

Scientific Research Applications

Scientific Research Applications

The primary application of L-Norleucine, 6-chloro-N-[(1,1-dimethylethoxy)carbonyl]-5-[(phenylmethoxy)imino]-, phenylmethyl ester lies in its role as a reactant in the synthesis of Avibactam . Avibactam is a non-beta-lactam beta-lactamase inhibitor that, when combined with beta-lactam antibiotics, can restore their effectiveness against many resistant bacteria. L-Norleucine derivative is thus crucial in creating more effective antibiotic formulations.

This compound functions as an enzyme inhibitor. It interacts with molecular targets by binding to their active sites, which inhibits their enzymatic activity. This inhibition can influence various biochemical pathways, offering potential therapeutic applications in treating bacterial infections through Avibactam.

Interaction Studies

Interaction studies involving this compound are focused on its binding affinity with different enzymes. These studies are essential to understand its mechanism of action and potential therapeutic benefits. By determining how this compound interacts with biological targets, researchers can better evaluate its efficacy and safety profile in medicinal chemistry.

Analogues

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Characteristics
L-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-6-iodo-, 1,1-dimethylethyl esterSimilar backbone with iodine substitutionDifferent reactivity due to iodine presence
Benzyl (S)-5-((benzyloxy)amino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoateContains benzyloxy groupVariation in functional groups affecting solubility
AvibactamDerived from L-NorleucineSpecifically designed for beta-lactamase inhibition

Mechanism of Action

The mechanism of action of L-Norleucine, 6-chloro-N-[(1,1-dimethylethoxy)carbonyl]-5-[(phenylmethoxy)imino]-, phenylmethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Research Findings

  • Synthetic Utility: The compound’s imino and chloro groups enable regioselective modifications, as seen in avibactam analogs (). Its BOC and phenylmethyl protections are compatible with solid-phase peptide synthesis (SPPS) workflows .
  • Stability Studies : Phenylmethyl esters exhibit longer shelf-life than methyl esters under ambient conditions, critical for industrial-scale synthesis .
  • Limitations: The chloro group may introduce toxicity concerns, requiring careful handling absent in non-halogenated derivatives .

Biological Activity

L-Norleucine, 6-chloro-N-[(1,1-dimethylethoxy)carbonyl]-5-[(phenylmethoxy)imino]-, phenylmethyl ester is a synthetic compound with a complex structure, primarily utilized in biochemical research and pharmaceutical applications. Its unique properties make it an important compound for studying various biological activities.

  • Molecular Formula : C25_{25}H31_{31}ClN2_2O5_5
  • Molecular Weight : 474.98 g/mol
  • CAS Number : 1133931-73-3

Synthesis and Preparation

The synthesis of this compound involves several steps:

  • Protection of the amino group using tert-butoxycarbonyl (Boc).
  • Chlorination at the 6th position.
  • Reaction with phenylmethoxyamine to form the imino derivative.
  • Esterification with phenylmethyl ester.

These steps are optimized for higher yields and purity in industrial settings, ensuring consistent quality for research applications .

This compound exhibits biological activity through its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, which alters various biochemical pathways and cellular functions. This mechanism underlines its potential as a therapeutic agent in various diseases .

Enzyme Inhibition Studies

Research has indicated that this compound can effectively inhibit enzymes involved in metabolic pathways. For example, studies have shown that it can block the activity of certain proteases and kinases, leading to significant changes in cellular signaling and metabolism .

Case Studies

  • Antimicrobial Activity : In a study focusing on antibiotic resistance, L-Norleucine derivatives demonstrated promising activity against resistant bacterial strains. The compound's structural features contributed to its ability to penetrate bacterial membranes and inhibit growth effectively.
  • Cancer Research : Preliminary studies suggest that L-Norleucine can induce apoptosis in cancer cells through the modulation of specific signaling pathways. This effect was observed in vitro using various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Comparative Analysis

To better understand the biological activity of L-Norleucine, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
L-NorleucineChloro and imino groupsEnzyme inhibition
L-ValineAliphatic amino acidModerate metabolic effects
L-LeucineBranched-chain amino acidAnabolic effects on muscle

This comparison highlights L-Norleucine's unique reactivity and stability due to its specific structural features, which contribute to its distinct biological activities .

Q & A

Basic: How is this modified L-norleucine derivative utilized as an internal standard in amino acid analysis?

Methodological Answer:
This compound is used to normalize quantification in amino acid analysis workflows, particularly for serum/plasma deproteinization. For example, a 500 µM solution of L-norleucine (or its derivative) is added in a 1:1 (v:v) ratio to samples prior to sulfosalicylic acid precipitation. This ensures consistent recovery rates and corrects for matrix effects during HPLC or Biochrom 30+ analyzer runs . Validation involves comparing peak areas of the internal standard across replicates to assess intra-assay variability (<5% CV recommended).

Basic: What synthetic strategies are employed to introduce the 6-chloro and phenylmethoxyimino modifications into L-norleucine?

Methodological Answer:
The synthesis typically involves sequential protection/deprotection steps:

Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions (pH 9–10).

Chlorination: Electrophilic substitution at position 6 is achieved via N-chlorosuccinimide (NCS) in dichloromethane at 0–4°C.

Imino Modification: The phenylmethoxyimino group is introduced via Schiff base formation using O-benzylhydroxylamine and an aldehyde precursor under anhydrous conditions .
Critical Checkpoint: Monitor reaction progress via LC-MS to avoid over-chlorination or imino group racemization.

Advanced: How do steric effects from the phenylmethyl ester and Boc groups influence enzymatic recognition in oxidase assays?

Methodological Answer:
The bulky tert-butoxycarbonyl (Boc) and phenylmethyl ester groups reduce substrate accessibility for enzymes like L-amino acid oxidases (LAAOs). For instance, in recombinant LAAO assays, the modified L-norleucine derivative shows a 50% lower turnover rate (kcat = 180 min<sup>−1</sup>) compared to unmodified L-norleucine (kcat = 360 min<sup>−1</sup>). To mitigate this, researchers optimize reaction pH (8.5–9.0) and use co-solvents (e.g., 10% DMSO) to enhance enzyme-substrate binding .

Advanced: What biophysical techniques are suitable for quantifying the binding affinity of this compound to RNA-binding proteins like hnRNPA2B1?

Methodological Answer:
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are preferred. For hnRNPA2B1:

  • SPR: Immobilize the protein on a CM5 chip and inject increasing concentrations of the compound. A reported Kd of 4.45 ± 1.77 µM indicates moderate affinity .
  • ITC: Titrate the compound into the protein solution at 25°C. Exothermic binding (ΔH = −12.5 kcal/mol) suggests hydrophobic interactions dominate.
    Note: Include a negative control (e.g., unmodified L-norleucine) to confirm specificity.

Advanced: How does this derivative act as a glycation marker in metabolic disease models?

Methodological Answer:
The phenylmethoxyimino group reacts with α-dicarbonyls (e.g., methylglyoxal) in hyperglycemic conditions, forming advanced glycation end products (AGEs) like pyrraline. Detection involves:

Sample Preparation: Incubate the compound with diabetic plasma (72 hours, 37°C).

Analysis: Use LC-MS/MS with MRM transitions (m/z 367 → 249 for the adduct). Quantify against a deuterated internal standard .
Key Challenge: Differentiate AGEs from endogenous metabolites via high-resolution mass spectrometry (HRMS).

Basic: What chromatographic conditions resolve this compound from endogenous amino acids in physiological matrices?

Methodological Answer:
A C18 column (2.1 × 150 mm, 3 µm) with mobile phases:

  • A: 0.1% formic acid in water
  • B: 0.1% formic acid in acetonitrile
    Gradient: 5% B to 95% B over 20 minutes. Retention time (~14.2 minutes) is confirmed via spiked plasma samples. Fluorescence detection (ex: 340 nm, em: 450 nm) enhances specificity .

Advanced: How can researchers optimize solid-phase peptide synthesis (SPPS) for incorporating this derivative into hydrophobic peptide sequences?

Methodological Answer:

  • Coupling Conditions: Use HATU/Oxyma Pure in DMF (2:1 equiv) with extended coupling times (2 hours) to overcome steric hindrance.
  • Deprotection: 20% piperidine in DMF (2 × 5 minutes) for Fmoc removal.
  • Side Reaction Mitigation: Add 0.1 M HOAt to suppress imino group oxidation .
    Validation: MALDI-TOF MS to confirm correct mass (+/- 1 Da) and HPLC (220 nm) to assess purity (>95%).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.